2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide
Description
Classification and Nomenclature
The systematic nomenclature of this compound follows IUPAC conventions for complex heterocyclic systems. The compound is catalogued under CAS number 625378-19-0 and possesses the molecular formula C₂₂H₁₂F₅N₃O₃S with a molecular weight of 493.41 g/mol. The systematic name reflects the hierarchical structure beginning with the acetamide backbone, proceeding through the sulfanyl linkage to the pyridine core, and terminating with the benzodioxole substituent.
The compound belongs to several important chemical classifications that reflect its diverse structural components and potential applications. As a trifluoromethylpyridine derivative, it is classified within the broader category of fluorinated heterocycles that have gained prominence in pharmaceutical and agrochemical applications. The presence of the benzodioxole fragment places it among methylenedioxyphenyl derivatives, a class historically significant for insecticide synergist activity and enzyme inhibition properties. Additionally, the acetamide functionality classifies it as an amide derivative with potential for hydrogen bonding interactions crucial to biological activity.
From a pharmacological perspective, the compound's structural features suggest classification as a potential multi-target ligand capable of interacting with various biological systems. The combination of trifluoromethyl groups, cyano functionality, and aromatic fluorine substitution patterns indicates potential activity against targets involved in neurological, oncological, or infectious disease pathways. The structural complexity and multiple pharmacophoric elements suggest the compound may exhibit polypharmacological properties, a characteristic increasingly valued in modern drug discovery approaches.
The nomenclature also reflects the compound's potential synthetic accessibility through established methodologies for constructing each structural component. The systematic name provides clear guidance for synthetic chemists regarding the order of bond formation and the specific regiochemistry required for successful synthesis. This systematic approach to nomenclature facilitates database searches, patent applications, and regulatory submissions essential for pharmaceutical or agrochemical development.
Structural Features and Functional Groups
The molecular architecture of this compound demonstrates sophisticated structural design incorporating multiple functional groups with distinct electronic and steric properties. The trifluoromethyl group attached to the pyridine ring represents one of the most significant structural features, contributing substantially to the molecule's lipophilicity and metabolic stability. The electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic distribution within the pyridine ring, affecting both reactivity and biological activity patterns.
The 1,3-benzodioxole substituent introduces a methylenedioxy bridge that constrains the conformation of the attached aromatic system while providing specific steric and electronic characteristics. This structural feature has been extensively studied in the context of insecticide synergists and enzyme inhibitors, where the rigid bicyclic system provides optimal geometry for binding to specific protein targets. The benzodioxole fragment contributes to the overall molecular volume and provides additional sites for potential hydrogen bonding or π-π stacking interactions with biological targets.
The cyano group positioned at the 3-position of the pyridine ring introduces additional electronic effects and serves as a potential site for metabolic transformation. The nitrile functionality is known to participate in various biological interactions, including covalent bond formation with nucleophilic residues in target proteins. This reactive group may contribute to the compound's mechanism of action through either reversible or irreversible binding interactions with biological macromolecules.
The sulfanyl linkage connecting the pyridine core to the acetamide portion provides conformational flexibility while maintaining electronic communication between the aromatic systems. This structural element is crucial for optimizing the spatial arrangement of pharmacophoric groups necessary for biological activity. The sulfur atom may also participate directly in biological interactions through coordination with metal centers or formation of disulfide bonds.
The acetamide functionality serves multiple structural and functional roles within the molecule. The amide group provides opportunities for hydrogen bonding interactions essential for target recognition while contributing to the overall polarity and solubility characteristics of the compound. The carbonyl oxygen and amide nitrogen represent key recognition elements that may interact specifically with amino acid residues in target proteins. The difluorinated aniline substituent further enhances the compound's electronic properties while providing additional sites for specific interactions with biological targets.
Historical Context of Trifluoromethylpyridine Development
The development of trifluoromethylpyridine chemistry represents a significant milestone in the evolution of fluorinated heterocycles for pharmaceutical and agrochemical applications. The first synthesis of trifluoromethylpyridine was achieved in 1947 using synthetic procedures similar to those developed for benzotrifluoride, involving chlorination and fluorination of picoline starting materials. This pioneering work established the foundational methodology for accessing trifluoromethylated pyridine derivatives that would later become central to numerous commercial applications.
The historical progression of trifluoromethylpyridine development can be traced through several key technological advances that improved synthetic accessibility and expanded application possibilities. Early synthetic approaches relied on harsh reaction conditions and specialized equipment for handling toxic fluorinating agents, limiting widespread adoption of these methodologies. The introduction of vapor-phase reactor systems incorporating catalyst fluidized-bed phases revolutionized the production of trifluoromethylpyridine derivatives, enabling more efficient and scalable synthetic processes.
The commercialization of fluazifop-butyl as the first trifluoromethylpyridine derivative to reach the agrochemical market marked a pivotal moment in the practical application of this chemistry. This successful introduction demonstrated the superior biological properties achievable through incorporation of trifluoromethyl groups into pyridine scaffolds, leading to accelerated research and development efforts in both academic and industrial settings. The success of fluazifop-butyl validated the commercial potential of trifluoromethylpyridine chemistry and encouraged investment in developing improved synthetic methodologies.
Subsequent decades witnessed an explosion in the development of trifluoromethylpyridine-containing compounds across multiple application areas. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, while five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have received market approval. This remarkable success rate demonstrates the consistent biological activity associated with trifluoromethylpyridine structural motifs and validates the continued investment in this chemical space.
The evolution of synthetic methodologies for trifluoromethylpyridine construction has paralleled advances in fluorine chemistry more broadly. Modern approaches include direct trifluoromethylation reactions using trifluoromethyl copper reagents, construction of pyridine rings from trifluoromethyl-containing building blocks, and improved chlorine/fluorine exchange reactions using more selective and environmentally benign reagents. These methodological advances have significantly expanded the structural diversity accessible within the trifluoromethylpyridine chemical space and facilitated the discovery of compounds with enhanced biological properties.
Significance in Heterocyclic Chemistry Research
The compound this compound represents a significant achievement in heterocyclic chemistry research, demonstrating the sophisticated level of molecular design possible through modern synthetic methodologies. The successful integration of multiple heterocyclic systems with complementary electronic and steric properties exemplifies current approaches to rational drug design that emphasize the optimization of multiple pharmacological parameters simultaneously.
From a synthetic chemistry perspective, the compound showcases advanced strategies for constructing complex molecular architectures through the strategic assembly of privileged structural fragments. The trifluoromethylpyridine core demonstrates the power of fluorine incorporation for modulating biological activity, while the benzodioxole substituent illustrates the value of conformationally constrained aromatic systems in achieving target selectivity. The successful combination of these elements validates computational approaches to molecular design that predict synergistic effects from structural fragment combinations.
The compound's significance extends beyond individual structural features to encompass broader principles of polypharmacology and multi-target drug design. Modern pharmaceutical research increasingly recognizes the limitations of single-target approaches for addressing complex diseases, leading to renewed interest in compounds capable of modulating multiple biological pathways simultaneously. The structural complexity of this compound positions it as a potential multi-target ligand capable of addressing disease mechanisms that require intervention at multiple points.
Research into similar trifluoromethylpyridine derivatives has demonstrated remarkable biological activity across diverse application areas, including herbicidal, insecticidal, fungicidal, nematicidal, and antiviral properties. This broad spectrum of activity suggests that the compound under investigation may possess similarly diverse biological properties, making it an attractive candidate for further development across multiple therapeutic or agricultural applications. The systematic exploration of structure-activity relationships within this chemical class continues to yield compounds with enhanced potency and selectivity.
The compound also represents an important case study in the application of medicinal chemistry principles to agrochemical development. Many of the design strategies developed for pharmaceutical applications have proven equally valuable for discovering new pesticides and crop protection agents. The incorporation of fluorinated heterocycles, in particular, has become a common strategy for enhancing the biological activity and environmental stability of agrochemical compounds. This cross-pollination between pharmaceutical and agrochemical research has accelerated progress in both fields and demonstrated the universal applicability of fundamental medicinal chemistry principles.
Related Structural Analogues in Chemical Literature
The chemical literature contains numerous structural analogues of this compound that provide valuable insights into structure-activity relationships and potential optimization strategies. Several closely related compounds have been synthesized and characterized, including variations in the aniline substituent pattern and modifications to the linker chemistry connecting the pyridine and acetamide portions of the molecule.
One significant class of analogues includes compounds where the 3,4-difluoroaniline moiety is replaced with alternative substituted anilines, such as the 4-methoxyaniline derivative catalogued as EVT-1415382. This compound maintains the core trifluoromethylpyridine-benzodioxole-acetamide architecture while substituting the difluoro substitution pattern with a single methoxy group. Comparison of biological activities between these analogues provides insight into the specific contributions of fluorine versus methoxy substitution to overall pharmacological properties.
Additional structural analogues include compounds with modifications to the pyridine substitution pattern, such as those incorporating different halogen substituents or alternative electron-withdrawing groups in place of the cyano functionality. The compound with CAS number 625378-05-4 represents an analogue where the aniline portion is replaced with a 1-phenylethyl group, demonstrating the tolerance of this chemical scaffold for structural modifications while maintaining key pharmacophoric elements. These variations provide valuable structure-activity relationship data for optimizing biological activity and selectivity.
The benzodioxole fragment has also been the subject of systematic variation in related analogues, with some compounds incorporating alternative methylenedioxy-substituted aromatic systems or different patterns of substitution on the benzodioxole ring. Research has shown that the specific positioning and stereochemistry of the methylenedioxy bridge can significantly influence biological activity, particularly in the context of enzyme inhibition and receptor binding. These findings have guided the design of optimized analogues with enhanced potency and selectivity profiles.
The literature also contains examples of analogues where the sulfanyl linker is replaced with alternative connecting groups, such as direct carbon-carbon bonds, oxygen linkages, or alternative sulfur-containing functionalities. These modifications provide insight into the specific role of the sulfur atom in determining biological activity and may reveal opportunities for developing analogues with improved pharmacological properties. The systematic exploration of linker chemistry represents an important strategy for optimizing the spatial arrangement of pharmacophoric elements within this compound class.
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F5N3O3S/c23-15-3-2-12(6-16(15)24)29-20(31)9-34-21-13(8-28)14(22(25,26)27)7-17(30-21)11-1-4-18-19(5-11)33-10-32-18/h1-7H,9-10H2,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBERGHAUMBGDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=C(C(=C3)C(F)(F)F)C#N)SCC(=O)NC4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F5N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of Cyano and Trifluoromethyl Groups
The 3-cyano and 4-trifluoromethyl groups are introduced via nucleophilic substitution or direct functionalization. Chloropyrimidine intermediates (e.g., compound 5 in Source) undergo cyanation using potassium cyanide or cyanide equivalents under basic conditions. The trifluoromethyl group is typically installed via Ullmann-type coupling with trifluoromethyl copper reagents or through electrophilic substitution using trifluoromethylating agents like TMSCF₃.
Installation of the Benzodioxol Moiety
The 6-(1,3-benzodioxol-5-yl) substituent is incorporated via cross-coupling reactions. Suzuki-Miyaura coupling with benzodioxol-5-yl boronic acid is a preferred method, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃). Alternatively, Friedel-Crafts alkylation using 1,3-benzodioxol-5-yl methanol in the presence of Lewis acids (e.g., AlCl₃) may be employed.
Sulfanyl Group Incorporation
The 2-sulfanyl group is introduced through thiol-displacement reactions. A chloropyridine intermediate (e.g., 2-chloro-6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridine) reacts with thiourea or potassium thioacetate to yield the thiolate, which is subsequently alkylated with 2-bromoacetamide derivatives. Source highlights sulfur-based substitution reactions under mild conditions (e.g., DMF, 60°C), achieving >80% yields in analogous systems.
Acetamide Formation via Coupling Reactions
The final step involves coupling the sulfanyl-pyridine intermediate with 3,4-difluoroaniline. Carbodiimide-mediated coupling (e.g., EDCI/DMAP in dichloromethane) is widely utilized for amide bond formation. For example, 2-mercaptoacetic acid is activated with EDCI and DMAP, then reacted with 3,4-difluoroaniline under argon for 48 hours to form the acetamide.
Table 1: Key Reaction Parameters for Acetamide Coupling
| Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| EDCI/DMAP, DCM | Argon, 48 h, 25°C | 72–85 | |
| HATU, DIPEA, DMF | N₂, 24 h, 40°C | 68–75 | |
| DCC, HOBt, THF | Stirring, 36 h, RT | 65–70 |
Optimization and Mechanistic Insights
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing intermediates.
-
Catalyst Selection : Palladium catalysts improve cross-coupling efficiency for benzodioxol introduction, while iridium complexes aid in hydrogenation steps for chiral intermediates.
-
Temperature Control : Elevated temperatures (60–80°C) accelerate substitution reactions but may promote side products in trifluoromethylation steps.
Challenges and Alternative Pathways
-
Regioselectivity Issues : Competing substitution at adjacent pyridine positions necessitates protective group strategies or directing groups.
-
Trifluoromethyl Stability : Harsh conditions can degrade CF₃ groups; mild electrophilic agents (e.g., Umemoto’s reagent) are preferred.
-
Thiol Oxidation : Mercapto intermediates are prone to oxidation; reactions require inert atmospheres and antioxidants (e.g., BHT) .
Chemical Reactions Analysis
Types of Reactions
2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the compound’s electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the cyano and trifluoromethyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include: 1. 2-{[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (, CID: 618077-46-6) - Differences: - Pyridine substituent: 4-fluorophenyl (electron-withdrawing) vs. 1,3-benzodioxol-5-yl (electron-donating). - Acetamide aryl group: 4-methoxyphenyl (polar) vs. 3,4-difluorophenyl (lipophilic). - Impact: - The benzodioxol group may enhance metabolic stability and bioavailability compared to fluorophenyl.
Anti-Exudative Acetamide Derivatives () Example: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide. Comparison:
- The target compound replaces the triazole-furan system with a pyridine-benzodioxol scaffold.
- The -CF₃ and -CN groups in the target may enhance binding specificity to inflammatory targets (e.g., COX-2) compared to simpler acetamides.
Physicochemical and Pharmacological Properties
Characterization Methods
- NMR Spectroscopy : Used to confirm aryl and acetamide proton environments (e.g., ¹H-NMR for benzodioxol protons) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+1]⁺ ion at m/z ~500) .
- X-ray Crystallography : Programs like SHELX refine crystal structures, critical for confirming stereochemistry .
Biological Activity
The compound 2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Benzodioxole moiety : Known for its role in various bioactive compounds.
- Pyridine ring : Often associated with diverse pharmacological effects.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
The molecular formula is , with a molecular weight of approximately 396.38 g/mol.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
Antimicrobial Properties
The compound also shows promising antimicrobial activity. It has been tested against several bacterial strains, revealing moderate to significant antibacterial effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in tumor growth and proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to apoptosis in cancer cells.
- Modulation of Signaling Pathways : It interferes with various signaling pathways, including those related to cell survival and apoptosis.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of the compound on multicellular spheroids derived from breast cancer cells. The results indicated a dose-dependent reduction in viability with an IC50 value significantly lower than that of standard chemotherapeutics.
Study 2: Antimicrobial Activity
Research conducted at a university laboratory assessed the antimicrobial potential against resistant strains of bacteria. The compound demonstrated effectiveness comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
